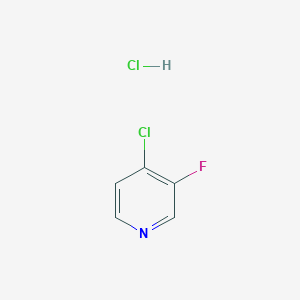

4-Chloro-3-fluoropyridine hydrochloride

Overview

Description

4-Chloro-3-fluoropyridine hydrochloride is a chemical compound with the molecular formula C5H4Cl2FN . It is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Synthesis Analysis

The synthesis of 4-Chloro-3-fluoropyridine hydrochloride and similar compounds has been a subject of research. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .Molecular Structure Analysis

The molecular weight of 4-Chloro-3-fluoropyridine hydrochloride is 167.99 g/mol . The exact mass is 166.9704827 g/mol .Chemical Reactions Analysis

4-Chloro-3-fluoropyridine hydrochloride can participate in various chemical reactions. For instance, it can be involved in the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .Physical And Chemical Properties Analysis

4-Chloro-3-fluoropyridine hydrochloride has a density of 1.3±0.1 g/cm3, a boiling point of 138.9±20.0 °C at 760 mmHg, and a vapour pressure of 8.2±0.2 mmHg at 25°C . It has a molar refractivity of 29.2±0.3 cm3, and its polar surface area is 13 Å2 .Scientific Research Applications

Synthesis of Fluorinated Pyridines

4-Chloro-3-fluoropyridine hydrochloride is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .

Local Radiotherapy of Cancer

Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds are also presented . 4-Chloro-3-fluoropyridine hydrochloride can be used to prepare 18 F-substituted pyridines, which present a special interest as potential imaging agents for various biological applications .

Agricultural Applications

In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

Synthesis of Herbicides and Insecticides

4-Chloro-3-fluoropyridine hydrochloride can be used as starting materials for the synthesis of some herbicides and insecticides .

Synthesis of Difluoropyridines

3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF . Similarly, 2,5-difluoropyridine can be prepared by deamination reaction of 2-hydrazino-3,6-difluropyridine in the presence of NaOH .

Chemical Research

4-Chloro-3-fluoropyridine hydrochloride is used in chemical research due to its interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent (s) in the aromatic ring .

Safety and Hazards

Future Directions

The future directions for the use of 4-Chloro-3-fluoropyridine hydrochloride could involve its application in the synthesis of various bio-relevant functional groups . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Mechanism of Action

Target of Action

Fluoropyridines, in general, have been used in the synthesis of various biologically active compounds .

Mode of Action

It’s known that fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Biochemical Pathways

Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting they may interact with multiple biochemical pathways .

Result of Action

The compound’s fluoropyridine structure suggests it may have unique physical, chemical, and biological properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-3-fluoropyridine hydrochloride. It’s important to note that safety precautions should be taken when handling this compound, including ensuring adequate ventilation and avoiding dust formation .

properties

IUPAC Name |

4-chloro-3-fluoropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFN.ClH/c6-4-1-2-8-3-5(4)7;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWXNVPPEXEZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598347 | |

| Record name | 4-Chloro-3-fluoropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-fluoropyridine hydrochloride | |

CAS RN |

119229-74-2 | |

| Record name | 4-Chloro-3-fluoropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

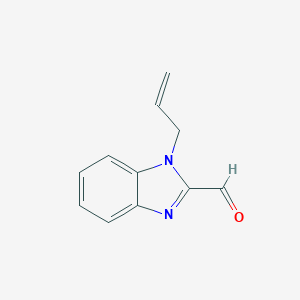

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B56711.png)

![Methyl [4-(allyloxy)-3-chlorophenyl]acetate](/img/structure/B56724.png)